Ac-Asp-Met-Gln-Asp-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

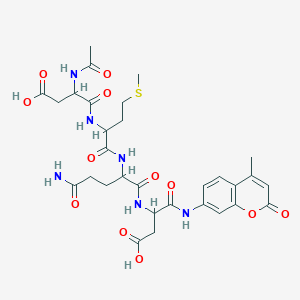

3-acetamido-4-[[1-[[5-amino-1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJTAOSTJMQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Enzymatic Cleavage of Ac-Asp-Met-Gln-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the cleavage mechanism of the fluorogenic substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC). This compound is a vital tool for monitoring the activity of specific proteases, particularly in the fields of apoptosis research and cancer drug development.[1] Its cleavage serves as a sensitive indicator of enzymatic activity, enabling precise quantification and kinetic analysis.[1]

The Substrate: Ac-DMQD-AMC

Ac-DMQD-AMC is a synthetic tetrapeptide, N-acetylated at the N-terminus and conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus. The peptide sequence, Asp-Met-Gln-Asp (DMQD), is designed to be a specific recognition motif for a class of cysteine proteases known as caspases.[2]

In its intact state, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the peptide bond between the C-terminal aspartate (Asp) residue and the AMC moiety releases the fluorophore. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.[1][3]

The Enzyme: Caspase-3

The primary enzyme responsible for cleaving the DMQD sequence is Caspase-3 , a key "executioner" enzyme in the apoptotic cascade.[4][5] While other caspases may show some activity, the Asp-X-X-Asp motif is a preferred recognition sequence for Caspase-3.[4][6] Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and becomes activated through proteolytic cleavage by upstream initiator caspases, such as caspase-8 or caspase-9, during programmed cell death.[4][7] Once activated, it forms a heterotetramer and proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][8]

The Catalytic Mechanism of Cleavage

Caspase-3 is a cysteine protease that utilizes a catalytic dyad consisting of a Cysteine (Cys-163) and a Histidine (His-121) residue in its active site.[4][5][9] The cleavage of Ac-DMQD-AMC proceeds through a two-step nucleophilic substitution reaction:

-

Nucleophilic Attack and Acylation : The catalytic dyad, existing as a thiolate-imidazolium ion pair, is central to the mechanism.[5] The His-121 residue acts as a general base, abstracting a proton from the thiol group of Cys-163.[5] This activates the cysteine, enabling it to perform a nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 Aspartate of the substrate and the AMC group. This attack forms a transient tetrahedral oxyanion intermediate, which is stabilized by hydrogen bonds from the backbone amides of Gly-122 and Cys-163.[4][5]

-

Deacylation and Product Release : The tetrahedral intermediate collapses, leading to the cleavage of the scissile peptide bond. The AMC group is released, and its amino group is protonated by His-121, which now acts as a general acid.[5] This leaves the enzyme transiently acylated. In the final step, a water molecule enters the active site. His-121 deprotonates the water, activating it to attack the thioester bond, releasing the cleaved peptide and regenerating the active enzyme for another catalytic cycle.[5]

Caption: Catalytic cycle of Caspase-3 cleaving Ac-DMQD-AMC.

Quantitative Data: Kinetic Parameters

The efficiency of cleavage can be described by Michaelis-Menten kinetics. While specific kinetic data for Ac-DMQD-AMC is less commonly published than for the similar and widely used substrate Ac-DEVD-AMC, the parameters are expected to be comparable due to the conserved P1 Aspartate residue. The Km value for Ac-DEVD-AMC with Caspase-3 has been reported to be approximately 10 µM.[6]

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | Caspase-3 | ~10 | N/A | N/A | Nicholson et al. (via[6]) |

| KcapQ647 (DEVD) | Caspase-3 | 2.404 | 17433 (FU/µM) | 7.25 x 10⁶ (FU M⁻¹s⁻¹) | Wen et al.[10] |

Note: Data for Ac-DMQD-AMC is sparse; Ac-DEVD-AMC is shown as a close surrogate. Kinetic values can vary based on assay conditions. FU = Fluorescence Units.

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a standard method for measuring Caspase-3 activity in cell lysates using Ac-DMQD-AMC.

A. Materials and Reagents

-

Cell Lysates: Prepared from apoptotic and non-apoptotic control cells.

-

Assay Buffer: 20-50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT (Dithiothreitol, add fresh).[10][11]

-

Substrate Stock: Ac-DMQD-AMC dissolved in DMSO to a concentration of 10 mM.

-

96-well Plate: Black or white, flat-bottomed, suitable for fluorescence measurements.[11]

-

Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~440-460 nm.[6][12]

B. Procedure

-

Prepare Cell Lysates :

-

Induce apoptosis in the experimental cell population (e.g., using staurosporine). Leave a control population untreated.

-

Harvest cells and wash with ice-cold PBS.[12]

-

Lyse cells in a suitable lysis buffer on ice for 20-30 minutes.[11]

-

Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11]

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Set up the Reaction :

-

Prepare a master mix of the assay buffer and the Ac-DMQD-AMC substrate. Dilute the 10 mM substrate stock to a final working concentration of 20-50 µM in the assay buffer.[6]

-

In the 96-well plate, add 20-50 µL of cell lysate per well. It is recommended to use 50-100 µg of total protein per well.[13]

-

To initiate the reaction, add 50-75 µL of the substrate-containing master mix to each well.[11]

-

-

Data Acquisition :

-

Data Analysis :

-

For each sample, plot the relative fluorescence units (RFU) against time.

-

The rate of the reaction is determined by the slope of the linear portion of this curve.[11]

-

Compare the rates of apoptotic samples to non-apoptotic controls to determine the specific Caspase-3 activity.

-

Caption: Standard experimental workflow for a Caspase-3 assay.

Biological Context: Apoptotic Signaling

The cleavage of Ac-DMQD-AMC in a cellular lysate is indicative of the activation of the apoptotic signaling cascade. Apoptosis can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily Caspase-3. Therefore, this assay serves as a reliable downstream marker for the induction of programmed cell death.[4]

Caption: Signaling pathways leading to Caspase-3 activation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 10. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. Fluorogenic Caspase-3 activity assay [bio-protocol.org]

- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Ac-Asp-Met-Gln-Asp-AMC Fluorogenic Substrate: Principle and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) is a highly specific and sensitive fluorogenic substrate utilized for the detection and quantification of caspase activity, particularly caspase-3. This technical guide delves into the core principle of its fluorescence, the enzymatic cleavage mechanism by caspases, and its application in apoptosis research and drug discovery. Detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying signaling pathways and experimental workflows are provided to facilitate its effective implementation in a laboratory setting.

Core Principle of Fluorescence

The fluorogenic nature of Ac-DMQD-AMC lies in the covalent linkage of the non-fluorescent peptide sequence, Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl, to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the AMC moiety is quenched.[1] This quenching is attributed to a form of static quenching where the electronic properties of the conjugated system are altered, shifting the absorption and emission frequencies.[1]

Upon enzymatic cleavage of the peptide bond between the C-terminal aspartic acid (Asp) residue and the AMC molecule by an active caspase, free AMC is released.[2] The liberation of AMC restores its intrinsic fluorescence, resulting in a significant increase in the fluorescence signal.[3] This increase in fluorescence is directly proportional to the enzymatic activity of the caspase, allowing for sensitive and real-time monitoring of the cleavage reaction.

The fluorescence of free AMC is typically measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[4][5]

Enzymatic Cleavage and Caspase Specificity

Ac-DMQD-AMC is primarily recognized and cleaved by effector caspases, with a notable specificity for caspase-3. Caspases are a family of cysteine-aspartic proteases that play a crucial role in the execution phase of apoptosis, or programmed cell death.[6] They recognize and cleave specific tetrapeptide sequences in their target proteins.

The Ac-DMQD-AMC sequence mimics a natural cleavage site for caspase-3. The cleavage occurs specifically after the aspartic acid residue at the P1 position. The specificity of caspases for their substrates is determined by the amino acid residues at the P4 to P1 positions of the substrate, which fit into corresponding S4 to S1 pockets in the enzyme's active site.

While Ac-DMQD-AMC is a substrate for caspase-3, other caspases may also cleave this substrate, albeit with different efficiencies. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify the efficiency and affinity of an enzyme for its substrate.

Table 1: Kinetic Parameters of Caspase Substrates

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |

| Caspase-7 | Ac-DEVD-AFC | 12.8 ± 0.9 | 2.7 ± 0.2 | 2.1 ± 0.3 x 10⁵ |

| Caspase-9 | Ac-LEHD-AFC | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ (reported as kcat/Km) | N/A | N/A |

Role in Apoptosis Signaling Pathways

Caspase activation is a central event in apoptosis, which can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases like caspase-3.[8][9]

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[10] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, initiating the execution phase of apoptosis.

Caption: Intrinsic pathway of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[9] This binding leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3.[1] In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to its truncated form, tBid. tBid then translocates to the mitochondria and initiates the intrinsic pathway, thus amplifying the apoptotic signal.[12]

References

- 1. assaygenie.com [assaygenie.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Molecular determinants involved in activation of caspase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HU [thermofisher.com]

- 9. Extrinsic and Intrinsic Apoptosis Pathway | Sino Biological [sinobiological.com]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abeomics.com [abeomics.com]

The Executioner's Ledger: A Technical Guide to the Discovery and Development of Caspase-3 Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a member of the cysteine-aspartic acid protease (caspase) family, serves as a primary executioner in the intricate process of apoptosis, or programmed cell death.[1] Its activation, triggered by both intrinsic and extrinsic signaling pathways, marks a point of no return, committing the cell to a highly regulated process of self-dismantling.[2][3] The enzyme functions by cleaving a specific and broad range of cellular proteins, leading to the hallmark morphological and biochemical changes of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2]

Identifying the substrates of caspase-3 is paramount for understanding the molecular underpinnings of apoptosis and its dysregulation in various diseases, from cancer to neurodegenerative disorders.[1][2] This knowledge provides critical insights for developing novel therapeutics that can modulate cell death pathways, either by promoting apoptosis in cancer cells or inhibiting it in degenerative conditions. This guide provides an in-depth overview of the methodologies used to discover and characterize caspase-3 substrates, the signaling pathways governing its activation, and the quantitative data that informs current research and drug development.

Discovery and Identification of Caspase-3 Substrates

The identification of caspase-3 substrates has evolved from candidate-based approaches to sophisticated, large-scale proteomic techniques. These advancements have vastly expanded the known repertoire of proteins cleaved during apoptosis, revealing a complex and orderly cellular demolition process.

Early and Modern Identification Methodologies

Early methods relied on identifying proteins with the known caspase-3 cleavage motif or observing the cleavage of specific proteins during apoptosis via Western blot.[4] However, these approaches are low-throughput and biased. The advent of proteomics has revolutionized the field.

Modern approaches, such as N-terminomics, provide an unbiased, global view of caspase-3 activity.[5][6] One powerful technique uses the enzyme subtiligase for the selective biotinylation and enrichment of N-terminal peptides from cell lysates.[6] When a protein is cleaved by caspase-3, a new N-terminus is generated, which can then be identified by mass spectrometry (MS).[6][7] This allows for the precise mapping of cleavage sites across the entire proteome.

Recent deep profiling studies using subtiligase N-terminomics have identified hundreds of putative caspase-3 substrates in a single experiment, significantly expanding the known substrate list and revealing novel targets.[5][8]

The Caspase-3 Substrate Recognition Motif

Caspases recognize and cleave specific tetrapeptide sequences in their substrates.[2] Caspase-3 and its close homolog, caspase-7, share a preference for the motif Asp-x-x-Asp (DxxD) , with cleavage occurring after the C-terminal aspartic acid residue (the P1 position).[2][9] The aspartate at the P1 position is an almost absolute requirement for cleavage.[10] While variations at the P2, P3, and P4 positions are tolerated, the optimal consensus sequence is often Asp-Glu-Val-Asp (DEVD) .[9][11] However, proteomic analyses have shown that less than 1% of total protein cleavage sites by caspase-3/-7 contain the perfect DEVD motif, highlighting the importance of protein tertiary structure and cleavage site accessibility in substrate recognition.[9][12]

Quantitative Analysis of Caspase-3 Substrates

Proteomic studies have not only identified substrates but have also provided quantitative data on the extent and rate of cleavage. These studies reveal a highly ordered process where substrates are cleaved at vastly different rates, suggesting a proteolytic hierarchy that orchestrates the apoptotic process.[6][7]

| Study Type | Cell Line(s) | Apoptosis Inducer(s) | Number of Putative Caspase-3 Substrates Identified | Key Finding | Reference |

| Deep Profiling N-Terminomics | Jurkat Cells | Recombinant Caspase-3 | 906 | Comprehensive list of substrates, revealing many novel targets and functional redundancy with Caspase-9. | [5][8] |

| Quantitative N-Terminomics | Multiple Hematopoietic | Bortezomib, Staurosporine, etc. | >500 | Cleavage rates for substrates vary over 500-fold, suggesting an ordered process of cellular dismantling. | [6][9] |

| Comparative Proteomics | B-cell, T-cell, Myeloma | Staurosporine, Bortezomib | 488 - 520 | A remarkable overlap in substrates across different hematopoietic cell lines, but with varied cleavage rates depending on the inducer. | [9] |

Signaling Pathways for Caspase-3 Activation

Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and its activation is tightly regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[3] This leads to the activation of BAX and BAK proteins, which form pores in the mitochondrial outer membrane, releasing cytochrome c.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase-9.[13][14] Activated caspase-9 proceeds to cleave and activate procaspase-3.[14]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[3] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent recruitment and activation of the initiator procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[3] Activated caspase-8 can then either directly cleave and activate procaspase-3 (Type I signaling) or cleave the protein Bid to tBid, which engages the intrinsic pathway to amplify the apoptotic signal (Type II signaling).[3]

Experimental Protocols

Accurate measurement of caspase-3 activity and identification of its substrates are crucial for research and development. Below are detailed methodologies for key experiments.

Protocol: Colorimetric Caspase-3 Activity Assay

This assay quantifies caspase-3 activity by measuring the colorimetric signal produced from the cleavage of a synthetic substrate.[15][16][17]

Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD, conjugated to a chromophore, p-nitroaniline (pNA).[15] When active caspase-3 cleaves the substrate, the colorless DEVD-pNA is hydrolyzed, releasing the yellow pNA molecule. The amount of pNA can be quantified by measuring the absorbance at 400-405 nm, which is directly proportional to caspase-3 activity.[15][16]

Materials:

-

Cells (adherent or suspension)

-

Apoptosis-inducing agent

-

Chilled Cell Lysis Buffer

-

2x Reaction Buffer

-

1M DTT

-

4 mM DEVD-pNA substrate

-

Microcentrifuge, 96-well microplate, microplate reader

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell culture.

-

Cell Lysis:

-

Protein Quantification: Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each reaction.[16]

-

Assay Reaction:

-

Load 50 µL of each protein sample into a 96-well plate.

-

Prepare a master mix of 2x Reaction Buffer containing 10 mM DTT (e.g., add 10 µL of 1M DTT per 1 mL of 2x Reaction Buffer).[16]

-

Add 50 µL of the 2x Reaction Buffer/DTT mix to each sample well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[16]

-

-

Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[15][17]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[15]

-

Analysis: Compare the absorbance values from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Workflow: Proteomic Identification of Caspase-3 Substrates

This generalized workflow outlines the key steps for identifying caspase-3 substrates using a mass spectrometry-based N-terminomics approach.[6][18]

Drug Development Targeting Caspase-3

The central role of caspase-3 in apoptosis makes it an attractive target for therapeutic intervention.[19][20]

-

Pro-apoptotic Therapies (Cancer): In oncology, the goal is often to reactivate or enhance apoptosis in cancer cells that have become resistant to cell death. Strategies include the development of small molecules that can directly induce caspase-3 activation or inhibit its natural inhibitors, such as the Inhibitor of Apoptosis Proteins (IAPs).[19][21] For example, Smac mimetics are compounds designed to antagonize IAPs, thereby freeing caspases to execute apoptosis.[21]

-

Anti-apoptotic Therapies: In diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury, the focus is on inhibiting caspase activity.[20] The development of potent and specific caspase-3 inhibitors has been a major focus, although clinical success has been challenging due to the central role of apoptosis in normal tissue homeostasis.[12][20]

Conclusion

The discovery and characterization of caspase-3 substrates have profoundly advanced our understanding of programmed cell death. The transition from single-protein studies to global proteomic analyses has unveiled a complex and highly regulated network of cleavage events that orchestrate cellular demolition. This detailed knowledge, from recognition motifs to kinetic hierarchies, provides a robust foundation for ongoing research. The experimental protocols and signaling pathway models presented here serve as a guide for scientists aiming to further unravel the complexities of apoptosis. Ultimately, a deeper understanding of the executioner's ledger—the complete list of caspase-3 substrates and their cleavage dynamics—will continue to fuel the development of next-generation therapeutics designed to precisely control the life and death of cells.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. abcam.com [abcam.com]

- 17. mpbio.com [mpbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer [ouci.dntb.gov.ua]

The Role of Ac-Asp-Met-Gln-Asp-AMC in Apoptosis Research: A Technical Guide

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged cells. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis are a family of cysteine proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical features of apoptosis.[1][2] Consequently, the measurement of caspase-3 activity serves as a reliable indicator of apoptosis. This technical guide provides an in-depth overview of Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-Asp-Met-Gln-Asp-AMC or Ac-DMQD-AMC), a fluorogenic substrate used for the sensitive and specific detection of caspase-3 activity in apoptosis research and drug discovery.

Introduction to Ac-DMQD-AMC: A Specific Caspase-3 Substrate

Ac-DMQD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). It functions as a highly specific fluorogenic substrate for caspase-3.[3] The peptide sequence, DMQD, is specifically recognized and cleaved by active caspase-3. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by caspase-3 at the C-terminal side of the aspartate residue, the free AMC fluorophore is liberated. This release results in a significant increase in fluorescence, which can be quantified to determine the level of caspase-3 activity in a sample.[3]

The activity is measured by monitoring the fluorescence of the released AMC group, which has an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] This method provides a sensitive and continuous assay for caspase-3 activity, making it suitable for high-throughput screening (HTS) of potential apoptosis-modulating compounds.

While the tetrapeptide sequence Ac-DEVD-AMC is also a widely used substrate for caspase-3 and caspase-7, Ac-DMQD-AMC is reported to be a more specific substrate for caspase-3, which can be advantageous in distinguishing caspase-3 activity from that of other executioner caspases.[3]

Biochemical and Optical Properties

The key characteristics of Ac-DMQD-AMC and the resulting fluorophore are summarized below.

| Property | This compound | Free 7-Amino-4-methylcoumarin (AMC) |

| Full Name | Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin | 7-Amino-4-methylcoumarin |

| Abbreviation | Ac-DMQD-AMC | AMC |

| Molecular Weight | 706.7 g/mol [3] | 175.19 g/mol |

| Target Enzyme | Caspase-3 (high specificity)[3] | N/A |

| Excitation Wavelength | ~360-380 nm (weak)[3] | 360-380 nm (strong)[3] |

| Emission Wavelength | ~440-460 nm (weak)[3] | 440-460 nm (strong)[3] |

The Central Role of Caspase-3 in Apoptotic Signaling

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and requires proteolytic cleavage for activation.[2] This activation is a point of convergence for two major apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[4] This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, procaspase-8 is activated and in turn directly cleaves and activates procaspase-3.[4][5]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates procaspase-9.[4] Active caspase-9 then proceeds to cleave and activate the executioner caspase-3.[4][5]

Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a broad spectrum of cellular proteins, including poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair, and various cytoskeletal proteins, leading to the morphological hallmarks of apoptosis.[1][2]

References

Ac-DMQD-AMC: A Comprehensive Technical Guide to its Applications in Caspase-3 Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications of N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (Ac-DMQD-AMC), a fluorogenic substrate designed for the sensitive and specific detection of caspase-3 activity. This document details the underlying principles of its use, provides structured data for experimental design, outlines detailed protocols for key applications, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Ac-DMQD-AMC and Caspase-3

Ac-DMQD-AMC is a synthetic tetrapeptide substrate that serves as a highly sensitive tool for measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The substrate consists of a four-amino-acid peptide sequence (DMQD) that is recognized and cleaved by active caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the substrate by caspase-3 at the aspartate residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between caspase-3 activity and fluorescence signal allows for the precise quantification of the enzyme's function in various biological contexts.

Caspase-3 is a critical mediator of programmed cell death, or apoptosis. It is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9. Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Dysregulation of caspase-3 activity is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a significant target for therapeutic intervention and a crucial biomarker for cell death studies.

Core Applications of Ac-DMQD-AMC

The primary application of Ac-DMQD-AMC is the quantification of caspase-3 activity in cell lysates and purified enzyme preparations. This enables researchers to:

-

Investigate Apoptosis: Study the induction and inhibition of apoptosis in response to various stimuli, including drug candidates, toxins, and physiological signals.

-

Drug Discovery and Screening: Perform high-throughput screening (HTS) for the identification of novel caspase-3 inhibitors or activators.

-

Cancer Research: Evaluate the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.

-

Neurodegenerative Disease Research: Investigate the role of caspase-3-mediated apoptosis in the pathology of diseases such as Alzheimer's and Parkinson's disease.

-

Basic Research: Elucidate the fundamental mechanisms of caspase-3 activation and regulation in various signaling pathways.

Data Presentation: Quantitative Parameters

For optimal experimental design, it is crucial to consider the kinetic parameters of the caspase-3 substrate and the spectral properties of the released fluorophore. While specific kinetic data for Ac-DMQD-AMC is not as widely published as for the similar substrate Ac-DEVD-AMC, the latter provides a strong reference point for experimental setup.

| Parameter | Value | Notes |

| Substrate | Ac-DMQD-AMC | N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin |

| Target Enzyme | Caspase-3 | Also shows activity with Caspase-7 |

| Fluorophore | AMC (7-amino-4-methylcoumarin) | |

| Excitation Wavelength | 340-380 nm | Optimal excitation is typically around 380 nm. |

| Emission Wavelength | 440-460 nm | The emission peak is generally observed between 440 nm and 460 nm. |

| Reported Km for Ac-DEVD-AMC | ~10 µM | This value for the closely related substrate Ac-DEVD-AMC can be used as a starting point for assay optimization with Ac-DMQD-AMC.[1] |

Experimental Protocols

General Caspase-3 Activity Assay in Cell Lysates (96-well plate format)

This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using Ac-DMQD-AMC.

Materials:

-

Cells of interest cultured in appropriate conditions

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compounds

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

-

Ac-DMQD-AMC substrate stock solution (typically 1-10 mM in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate or 10 cm dish and culture until they reach the desired confluency.

-

Treat the cells with the experimental compound or apoptosis inducer for the desired time. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Following treatment, place the plate on ice.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 6-well plate).

-

Incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-3 activity.

-

-

Caspase-3 Assay:

-

In a black, clear-bottom 96-well plate, add a specific amount of protein lysate to each well (e.g., 20-50 µg).

-

Add Assay Buffer to each well to bring the total volume to 90 µL.

-

Prepare a blank control containing Assay Buffer only.

-

To initiate the reaction, add 10 µL of Ac-DMQD-AMC substrate solution to each well to achieve a final concentration of 20-50 µM.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature or 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

-

Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the rate of AMC release (change in fluorescence over time).

-

Normalize the caspase-3 activity to the protein concentration of the lysate.

-

The results can be expressed as relative fluorescence units (RFU) per microgram of protein per minute.

-

High-Throughput Screening (HTS) of Caspase-3 Inhibitors

This protocol outlines a general workflow for screening a compound library for caspase-3 inhibitors.

Materials:

-

Purified active caspase-3 enzyme

-

Ac-DMQD-AMC substrate

-

Assay Buffer (as described above)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

384-well black microplates

-

Automated liquid handling systems

-

Fluorescence microplate reader

Procedure:

-

Assay Miniaturization and Optimization:

-

Optimize the assay for a 384-well format by determining the minimal required volumes of enzyme, substrate, and buffer to achieve a robust signal-to-background ratio.

-

Determine the optimal concentrations of caspase-3 and Ac-DMQD-AMC to be in the linear range of the assay.

-

-

Plate Preparation:

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into individual wells of a 384-well plate.

-

Include wells for negative controls (DMSO vehicle) and positive controls (a known caspase-3 inhibitor).

-

-

Enzyme Addition:

-

Prepare a solution of purified active caspase-3 in Assay Buffer.

-

Dispense the enzyme solution into all wells of the plate containing the compounds.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of Ac-DMQD-AMC in Assay Buffer.

-

Dispense the substrate solution into all wells to initiate the enzymatic reaction.

-

Immediately transfer the plate to a fluorescence reader and measure the kinetic or endpoint fluorescence as described in the general assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

-

Conduct follow-up studies on the identified hits to confirm their activity and determine their potency (IC50).

-

Mandatory Visualizations

Signaling Pathways

References

An In-depth Technical Guide to the Molecular Specificity of Caspase-3 for the Ac-DMQD-AMC Substrate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions governing the specificity of caspase-3, a key executioner enzyme in apoptosis, for the synthetic fluorogenic substrate Ac-DMQD-AMC (N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin). We will explore the structural basis of this interaction, present comparative kinetic data, and provide detailed experimental protocols relevant to its study.

Introduction: Caspase-3 in Apoptosis

Caspase-3 (also known as CPP32, Yama, or apopain) is a cysteine-aspartic protease that plays a central role in the execution phase of programmed cell death (apoptosis).[1][2] It is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by upstream initiator caspases, such as caspase-8 and caspase-9.[3][4] These initiators are themselves activated by distinct signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, respectively.[3] Once activated, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]

The substrate specificity of caspases is primarily determined by a four-amino-acid sequence (P4-P3-P2-P1) immediately upstream of the cleavage site. Caspase-3 exhibits a strong preference for an aspartic acid (Asp, D) residue at the P1 position.[2] The canonical recognition motif for caspase-3 is Asp-Glu-Val-Asp (DEVD), a sequence derived from one of its key natural substrates, Poly (ADP-ribose) polymerase (PARP).[3] Synthetic substrates like Ac-DEVD-AMC are widely used to measure caspase-3 activity. However, variations of this sequence, such as Ac-DMQD-AMC, are also recognized and cleaved, providing valuable tools for probing the enzyme's active site.

The Apoptotic Signaling Pathway Activating Caspase-3

The activation of caspase-3 is a critical convergence point for both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates this simplified signaling cascade.

Molecular Basis of DMQD Recognition

The specificity of caspase-3 is dictated by the complementary shape and chemical nature of its active site pockets (S4, S3, S2, S1) which accommodate the P4, P3, P2, and P1 residues of the substrate, respectively. While Ac-DMQD-AMC is a substrate for caspase-3, its cleavage efficiency is lower than that of the canonical Ac-DEVD-AMC. This difference is rooted in specific interactions within the S3 and S2 subsites.

-

S1 Pocket (P1-Asp): This deep, positively charged pocket is highly specific for the negatively charged side chain of aspartic acid. This interaction is the most stringent requirement for substrate recognition by caspases.[5]

-

S4 Pocket (P4-Asp): The S4 subsite can accommodate a variety of residues. It contains two distinct regions: one that interacts favorably with hydrophilic residues like Asp and another that can bind hydrophobic side chains.[1][6] The P4 Asp of DMQD forms favorable interactions similar to those of DEVD.[1]

-

S3 Pocket (P3-Met): The S3 subsite is a relatively shallow, polar surface pocket. It optimally binds hydrophilic residues like the Glutamate (Glu) in the DEVD sequence through favorable polar interactions.[1] The Methionine (Met, M) at the P3 position in DMQD is a larger, hydrophobic residue. While the "plastic" nature of the S3 pocket can accommodate this residue, the interaction is not optimal, contributing to a weaker binding affinity compared to DEVD.[1][7]

-

S2 Pocket (P2-Gln): The S2 pocket is a narrow, hydrophobic groove.[1] It prefers small hydrophobic residues like the Valine (Val) in the DEVD sequence. The P2 Glutamine (Gln, Q) in DMQD is a polar residue. Its placement within this hydrophobic pocket is energetically unfavorable, further reducing the overall binding affinity and cleavage efficiency of the DMQD sequence.[1]

The following diagram illustrates the interaction between the Ac-DMQD peptide and the subsites of the caspase-3 active site.

Quantitative Data: Kinetic Comparison

Kinetic studies comparing peptide substrates and inhibitors reveal the quantitative impact of these molecular interactions. The canonical DEVD sequence is consistently shown to be a more efficient substrate and a more potent inhibitor than the DMQD sequence. The data underscores that while caspase-3 can cleave DMQD-containing substrates, it does so with significantly lower efficiency.

Table 1: Comparative Inhibitor Affinity for Caspase-3

| Inhibitor | P3 Residue | P2 Residue | Ki (nM) | Relative Potency |

|---|---|---|---|---|

| Ac-DEVD-CHO | Glu (E) | Val (V) | 1.3[1] | 100% |

| Ac-DMQD-CHO | Met (M) | Gln (Q) | 12.4[1] | ~10% |

Data derived from studies on aldehyde-based inhibitors (CHO).

Table 2: Comparative Substrate Cleavage Efficiency by Caspase-3

| Substrate | P3 Residue | P2 Residue | Relative kcat/Km |

|---|---|---|---|

| Ac-DEVD-pNA | Glu (E) | Val (V) | 100%[1] |

| Ac-DMQD-pNA | Met (M) | Gln (Q) | 17%[1] |

Data derived from studies on p-nitroanilide (pNA) based substrates, reflecting catalytic efficiency.

Experimental Protocols

The following section details a standard methodology for a fluorometric caspase-3 activity assay using a substrate like Ac-DMQD-AMC or Ac-DEVD-AMC.

Objective: To quantify active caspase-3 in cell lysates by measuring the fluorescence generated from the cleavage of a synthetic tetrapeptide substrate conjugated to 7-amino-4-methylcoumarin (AMC).

A. Materials and Reagents

-

Cells: Adherent or suspension cells, treated with an apoptosis-inducing agent and untreated controls.

-

Substrate: Ac-DMQD-AMC or Ac-DEVD-AMC, lyophilized powder. Reconstitute in DMSO to a stock concentration of 10 mM. Store at -20°C.

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

-

Protease Inhibitor Cocktail (optional, to inhibit other proteases).

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[3] Prepare fresh before use.

-

AMC Standard: 1 mM stock solution in DMSO for generating a standard curve.

-

B. Procedure

1. Cell Lysate Preparation

- For Adherent Cells:

- Induce apoptosis in experimental plates.

- Aspirate the culture medium and wash cells once with 5 mL of ice-cold PBS.

- Aspirate PBS completely. Add 100-200 µL of ice-cold Cell Lysis Buffer per well of a 6-well plate.

- Incubate on ice for 10-15 minutes.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- For Suspension Cells:

- Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

- Wash the pellet once with ice-cold PBS and centrifuge again.

- Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 2-10 million cells).[3]

- Incubate on ice for 10-15 minutes.

- Final Processing:

- Centrifuge the crude lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

2. Caspase-3 Activity Assay

- Prepare a 1X Assay Buffer by mixing the 2X Reaction Buffer with an equal volume of deionized water.

- In a 96-well black, flat-bottom microplate, add the following to each well:

- 50 µL of cell lysate (adjust volume to have 50-100 µg of total protein).

- Add 1X Assay Buffer to bring the total volume to 95 µL.

- To initiate the reaction, add 5 µL of 1 mM substrate stock (Ac-DMQD-AMC or Ac-DEVD-AMC) to each well for a final concentration of 50 µM.

- Incubate the plate at 37°C for 1-2 hours, protected from light.

- Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[8]

3. Controls and Calibration

- Blank: 95 µL of 1X Assay Buffer and 5 µL of substrate stock.

- Negative Control: Lysate from untreated, non-apoptotic cells.

- AMC Standard Curve: Prepare serial dilutions of the AMC standard in 1X Assay Buffer to calculate the nmol of AMC released.

The workflow for this protocol is summarized in the diagram below.

Conclusion

The specificity of caspase-3 for the Ac-DMQD-AMC substrate is a clear example of how subtle changes in peptide sequence can significantly impact enzyme-substrate interactions. While the essential P1 Aspartic acid ensures the molecule is a substrate, the suboptimal residues at the P2 (Gln) and P3 (Met) positions result in weaker binding and a lower rate of catalysis compared to the canonical DEVD sequence.[1] The P2 Gln is disfavored in the hydrophobic S2 pocket, and the P3 Met is a poor fit for the polar S3 pocket.[1] This detailed understanding is crucial for researchers designing selective inhibitors, developing specific activity probes, and accurately interpreting experimental data in the field of apoptosis research and drug development.

References

- 1. rcsb.org [rcsb.org]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Caspase-3/Sandbox - Proteopedia, life in 3D [proteopedia.org]

- 5. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-3 binds diverse P4 residues in peptides as revealed by crystallography and structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [scholarworks.gsu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ac-Asp-Met-Gln-Asp-AMC for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp-Met-Gln-Asp-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin), often abbreviated as Ac-DMQD-AMC, is a highly specific, fluorogenic peptide substrate primarily used for the kinetic analysis of effector caspases, particularly Caspase-3. Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis (programmed cell death) and inflammation.[1][2] The study of their activity is crucial for understanding numerous physiological and pathological processes, making Ac-DMQD-AMC a valuable tool in drug discovery and fundamental research.

This substrate consists of a four-amino-acid peptide sequence (DMQD) that mimics the cleavage site in specific cellular targets of Caspase-3. This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[3][4] In its intact, conjugated form, the fluorescence of the AMC group is quenched.[3][4] Upon enzymatic cleavage of the amide bond between the terminal aspartic acid (D) residue and the AMC molecule by an active caspase, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity.[3][4] Ac-DMQD-AMC is reported to be a more specific substrate for Caspase-3 compared to the more commonly used Ac-DEVD-AMC.[5]

Biochemical Properties and Mechanism of Action

The functionality of Ac-DMQD-AMC is based on the principle of fluorescence dequenching upon proteolytic cleavage.

-

Specificity: The DMQD tetrapeptide sequence is recognized and cleaved by effector caspases, primarily Caspase-3 and to some extent Caspase-7. These enzymes are responsible for cleaving a wide array of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1]

-

Fluorophore: The reporter molecule is 7-amino-4-methylcoumarin (AMC).

-

Intact Substrate (Ac-DMQD-AMC): Exhibits weak fluorescence with excitation and emission maxima around 330 nm and 390 nm, respectively.[4][6]

-

Cleavage Product (Free AMC): Upon cleavage, free AMC is released, which fluoresces brightly.[3][4] The activity is quantified by monitoring the increase in fluorescence associated with free AMC.[5]

-

-

Mechanism of Action: The enzymatic reaction involves the nucleophilic attack by the active site cysteine of the caspase on the carbonyl group of the peptide bond between the P1 aspartate residue and the AMC moiety. This leads to the irreversible cleavage of the substrate and the release of the highly fluorescent AMC molecule.

Visualization of Cleavage Mechanism

Caption: Mechanism of Ac-DMQD-AMC cleavage by Caspase-3.

Quantitative Data and Enzyme Kinetics

The kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are essential for characterizing its activity and specificity.[7] The ratio kcat/Km, known as the specificity constant or catalytic efficiency, provides a measure of how efficiently an enzyme converts a substrate into a product.[7][8]

While specific kinetic data for Ac-DMQD-AMC is less commonly published than for the more traditional Ac-DEVD-AMC, the principles of analysis are identical. For comparison, Ac-DEVD-AMC has been reported to have a Km of approximately 10 µM for Caspase-3.[9] Researchers using Ac-DMQD-AMC would typically determine these parameters empirically under their specific assay conditions.

| Parameter | Description | Typical Range (for Caspase Substrates) | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity.[7] | 5 - 50 µM | A lower Km indicates a higher affinity of the enzyme for the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[7] | Varies widely | Represents the catalytic prowess of the enzyme. |

| kcat/Km (Specificity Constant) | An apparent second-order rate constant that measures the overall catalytic efficiency of the enzyme for a particular substrate.[7][8] | 10^4 - 10^7 M⁻¹s⁻¹ | A higher value signifies greater enzyme specificity and efficiency. |

| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | 340 - 380 nm[5][9][10] | Optimal wavelength for exciting free AMC. |

| Emission Wavelength (λem) | The wavelength of light emitted by the excited fluorophore. | 440 - 460 nm[5][9][10] | Optimal wavelength for detecting fluorescence from free AMC. |

Experimental Protocols

General Caspase-3 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring Caspase-3 activity. Optimal conditions, such as substrate concentration and incubation time, should be determined empirically.

A. Materials and Reagents

-

Ac-DMQD-AMC Substrate Stock: 10 mM in DMSO, store at -20°C.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, and 10% sucrose.

-

Recombinant active Caspase-3 (for standard curve).

-

96-well black microplate (for fluorescence reading).

-

Fluorescence microplate reader.

B. Procedure

-

Prepare Cell Lysates:

-

Induce apoptosis in cell culture using the desired method. Include a non-induced control group.

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Set up the Assay:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL protein with Assay Buffer.

-

In a 96-well black plate, add 50 µL of cell lysate per well. Include wells for a buffer-only blank.

-

Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to 2X the final desired concentration (e.g., 100 µM) in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well. The final substrate concentration will be 50 µM in a total volume of 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (V₀).

-

To quantify the specific activity, create a standard curve using free AMC of known concentrations and express the activity in pmol AMC released/min/mg protein.

-

Visualization of Experimental Workflow

Caption: Standard workflow for a Caspase-3 fluorogenic assay.

Relevant Signaling Pathways

Caspase-3 is a key executioner caspase activated by two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1][11][12] Understanding these pathways is critical for interpreting data from experiments using Ac-DMQD-AMC.

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[11][12] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[11] At the DISC, procaspase-8 is activated, and active Caspase-8 then directly cleaves and activates effector caspases like Caspase-3.[11][12]

-

Intrinsic Pathway: Triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11][12] In the cytoplasm, cytochrome c binds to Apaf-1, which oligomerizes to form the "apoptosome."[11][12] The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates Caspase-3.[1][11][12]

Visualization of Caspase Activation Pathways

Caption: Simplified overview of apoptosis pathways leading to Caspase-3 activation.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Ac-Asp-Met-Gln-Asp-pNA (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bot Detection [iris-biotech.de]

- 5. This compound (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Ac-DEVD-AMC - Biotium [biotium.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Ac-DEVD-AMC | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Fluorogenic Peptide Substrates: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Fluorogenic peptide substrates are indispensable tools in modern biological research and drug discovery, offering a sensitive and continuous method for measuring enzyme activity. This guide provides an in-depth overview of the fundamental principles of these substrates, their rational design, and practical applications in experimental settings.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are molecules composed of a peptide sequence specifically recognized by a target enzyme, flanked by a fluorophore and a quencher molecule. The fundamental principle behind their function is the process of Förster Resonance Energy Transfer (FRET) .[1][2] In an intact substrate, the quencher is in close proximity to the fluorophore, leading to the suppression of fluorescence emission.[1][3] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, disrupting FRET and resulting in a measurable increase in fluorescence.[3][4] This direct relationship between enzyme activity and fluorescence signal allows for real-time monitoring of enzymatic reactions.[5]

There are two primary mechanisms of fluorescence quenching employed in these substrates:

-

Intramolecular Quenching: Both the fluorophore and the quencher are covalently attached to the same peptide molecule. This is the most common design for FRET-based substrates.[5]

-

Contact Quenching: This mechanism relies on direct contact between the fluorophore and quencher and is less dependent on spectral overlap than FRET.[5]

The efficiency of FRET is critically dependent on the spectral overlap between the emission spectrum of the fluorophore (donor) and the absorption spectrum of the quencher (acceptor), as well as the distance between them.[1][2]

Design and Selection of Fluorogenic Peptide Substrates

The design of an effective fluorogenic peptide substrate requires careful consideration of several factors:

-

Peptide Sequence: The amino acid sequence must be selectively recognized and cleaved by the target enzyme to ensure assay specificity.

-

Fluorophore-Quencher Pair: The chosen FRET pair should exhibit significant spectral overlap for efficient quenching and have distinct excitation and emission wavelengths to minimize background interference.[1][2] The fluorophore should ideally have a high quantum yield.[5]

-

Solubility and Stability: The substrate must be soluble in the assay buffer and stable under experimental conditions to ensure reliable and reproducible results.

The following tables summarize commonly used FRET pairs and kinetic constants for various enzyme-substrate combinations.

Data Presentation

Table 1: Common FRET Pairs for Fluorogenic Peptide Substrates

| Fluorophore (Donor) | Quencher (Acceptor) | Donor Excitation (nm) | Donor Emission (nm) | Reference(s) |

| Mca | Dnp | 325 | 393 | [3] |

| EDANS | DABCYL | 340 | 490 | [1][4] |

| Abz | Tyr(NO2) | 320 | 420 | [4] |

| 5-FAM | CPQ2™ | 490 | 520 | [2] |

| 5-FAM | TQ2 | 490 | 520 | [1] |

| Eu(III) Chelate | QSY-7 | 340 | 613 | [2] |

| CF | Cy5 | 493 | 517 | [6] |

| CF | AF647 | 493 | 517 | [6] |

Table 2: Kinetic Constants for Selected Protease-Fluorogenic Substrate Pairs

| Enzyme | Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Caspase-1 | Dabcyl-YVADAPV-EDANS | EDANS/DABCYL | 11.4 | 0.79 | 69,298 | [2] |

| Caspase-3 | Ac-DEVD-AMC | AMC | - | - | - | [7] |

| Caspase-7 | FAM-Ahx-D(ED)LD-K(MR)-Ahx | FAM/MR | 1.1 ± 0.2 | 0.009 ± 0.001 | 8,181 | [8] |

| Thrombin | Ac-LTFK-ACC | ACC | 1300 ± 200 | 120 ± 10 | 92,000 | [9] |

| Thrombin | Ac-LGPL-ACC | ACC | 1100 ± 200 | 2.5 ± 0.2 | 2,300 | [9] |

| Collagenase I | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 21.6 ± 1.6 | - | - | [10] |

| Collagenase II | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 26.5 ± 2.5 | - | - | [10] |

| Thermolysin | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 29.5 ± 4.5 | - | - | [10] |

Note: Kinetic constants can vary depending on assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

The following are generalized protocols for performing enzyme activity assays using fluorogenic peptide substrates. It is crucial to optimize these protocols for specific enzymes and substrates.

Caspase Activity Assay

This protocol is adapted for the measurement of caspase-3 activity using a fluorogenic substrate like Ac-DEVD-AMC.

Materials:

-

Caspase-3 enzyme (purified or in cell lysate)

-

Fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the caspase-3 enzyme and fluorogenic substrate according to the manufacturer's instructions.

-

Prepare the assay buffer and keep all reagents on ice.

-

-

Set up the Assay Plate:

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of your sample (cell lysate or purified enzyme) to the appropriate wells.

-

Include a negative control (buffer only) and a positive control (purified active caspase-3).

-

-

Initiate the Reaction:

-

Add 40 µL of the fluorogenic substrate solution to each well to a final concentration typically in the low micromolar range. The final volume in each well will be 100 µL.

-

-

Incubate and Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[7]

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by comparing the V₀ of the sample to a standard curve generated with a known concentration of the free fluorophore.

-

Matrix Metalloproteinase (MMP) Activity Assay

This protocol provides a general framework for measuring the activity of MMPs.

Materials:

-

MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of the MMP enzyme and fluorogenic substrate.

-

If measuring total MMP activity, pre-activate the pro-MMPs by incubating with APMA (final concentration ~1-2 mM) for a specified time at 37°C.

-

-

Set up the Assay Plate:

-

Add assay buffer to the wells.

-

Add the activated MMP enzyme or sample to the wells.

-

Include appropriate controls (buffer only, substrate only).

-

-

Initiate the Reaction:

-

Add the fluorogenic substrate to each well.

-

-

Incubate and Measure Fluorescence:

-

Monitor the increase in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths for the FRET pair used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

Data Analysis and Troubleshooting

-

Standard Curve: To quantify enzyme activity, a standard curve of the free fluorophore should be generated to convert relative fluorescence units (RFU) to molar concentrations.[11]

-

Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be mitigated by using lower substrate concentrations or by applying correction factors.

-

Compound Interference: When screening for inhibitors, the test compounds themselves may be fluorescent or may quench the fluorescence of the product, leading to false positives or negatives. It is important to run controls for compound autofluorescence.[12]

-

Enzyme Concentration: The reaction rate should be linear with respect to enzyme concentration. A titration of the enzyme should be performed to determine the optimal concentration for the assay.

-

Substrate Concentration: For kinetic studies (determination of Km and kcat), the assay should be performed with varying substrate concentrations.

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the biological context in which these substrates are used is crucial for understanding and communicating research. The following diagrams were generated using the Graphviz DOT language.

Experimental Workflow

Caption: Generalized workflow for enzyme assays using fluorogenic peptide substrates.

Apoptosis Signaling Pathway (Extrinsic)

Fluorogenic substrates for caspases are widely used to study apoptosis. The following diagram illustrates the extrinsic apoptosis pathway, highlighting the activation of key caspases.

Caption: Role of caspases in the extrinsic apoptosis pathway.

MMPs in Cancer Cell Invasion

Matrix metalloproteinases play a crucial role in cancer progression by degrading the extracellular matrix (ECM), facilitating cell invasion and metastasis.

Caption: MMPs in cancer progression and their detection.

Protease Signaling in Inflammation

Proteases are key mediators in inflammatory processes, often through the activation of Protease-Activated Receptors (PARs).

Caption: Protease-mediated signaling in inflammation.

References

- 1. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

- 4. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-activated receptor signaling in the regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ac-Asp-Met-Gln-Asp-AMC Caspase-3 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases). Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The Ac-Asp-Met-Gln-Asp-AMC (Ac-DEVD-AMC) caspase-3 assay is a highly sensitive and specific method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations. This fluorometric assay utilizes a synthetic tetrapeptide substrate, Ac-DEVD-AMC, which corresponds to the cleavage site of one of the key in vivo substrates of caspase-3, poly (ADP-ribose) polymerase (PARP). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the free AMC molecule is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate Ac-DEVD-AMC by active caspase-3. The reaction releases the fluorescent group, 7-amino-4-methylcoumarin (AMC). The amount of AMC produced is quantified using a fluorometer or a fluorescence microplate reader, with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[1][2]

Signaling Pathway

Caspase-3 is activated via two primary signaling cascades: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly cleaves and activates effector caspases, including caspase-3. The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then proceeds to cleave and activate caspase-3, culminating in the execution of apoptosis.

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier Example | Storage |

| Ac-DEVD-AMC Substrate | BD Biosciences (Cat. No. 556449) | -20°C (lyophilized and reconstituted) |

| Cell Lysis Buffer | BD Biosciences (Cat. No. 556450) | 4°C |

| Protease Assay Buffer | BD Biosciences (Cat. No. 556451) | 4°C |

| Dithiothreitol (DTT) | Sigma-Aldrich | -20°C |

| DMSO | Sigma-Aldrich | Room Temperature |

| 96-well black, clear-bottom plates | Corning | Room Temperature |

| Apoptosis Inducer (e.g., Staurosporine) | Sigma-Aldrich | -20°C |

| Phosphate-Buffered Saline (PBS) | Gibco | Room Temperature |

Reagent Preparation

-

Ac-DEVD-AMC Substrate Stock Solution (1 mg/mL): Reconstitute the lyophilized Ac-DEVD-AMC in DMSO.[1] For example, reconstitute 1 mg in 1 mL of DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]

-